SC-III3 is a novel derivative of scopoletin, a naturally occurring compound known for its various biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma—a common form of liver cancer. SC-III3 operates primarily through the activation of autophagy in human hepatoma HepG2 cells by modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways, ultimately leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) generation .
SC-III3 is classified as a small organic molecule with the Chemical Abstracts Service (CAS) number 1660110-65-5. It is categorized under the broader class of scopoletin derivatives, which are phenolic compounds known for their anti-inflammatory, antioxidant, and anticancer properties. The specific structural modifications in SC-III3 enhance its biological efficacy compared to its parent compound, scopoletin .
The synthesis of SC-III3 involves several steps that typically start with the base structure of scopoletin. While specific synthetic routes can vary, they generally include:
The synthesis process has been detailed in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity .
SC-III3 possesses a complex molecular structure that can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:
The molecular formula is typically represented as C₁₁H₈O₄, with specific bond lengths and angles determined through crystallographic studies .
SC-III3 undergoes several key chemical reactions that are crucial for its biological activity:
These reactions highlight the compound's potential as a pro-drug that activates under specific cellular conditions, making it an interesting candidate for targeted cancer therapies .
The mechanism by which SC-III3 exerts its effects involves multiple steps:
This multi-faceted approach allows SC-III3 to effectively inhibit tumor growth while minimizing damage to normal cells .
SC-III3 exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation as a therapeutic agent .
SC-III3 has promising applications in scientific research:
Hepatocellular carcinoma (HCC) represents a global health crisis, with over 906,000 new cases and 830,000 deaths annually worldwide [1] [3]. It accounts for 90% of primary liver malignancies and exhibits a distinct geographical distribution: Eastern Asia and sub-Saharan Africa bear the highest burden due to endemic hepatitis B virus (HBV) and aflatoxin exposure, while Western nations face rising incidence linked to metabolic dysfunction-associated steatotic liver disease (MASLD) and type 2 diabetes [3]. The 5-year survival rate for advanced HCC remains dismal (<15%), largely due to late diagnosis and therapeutic limitations [1] [6].
Current treatment modalities face four critical challenges:
Table 1: Global HCC Burden and Key Risk Factors
Epidemiological Metric | Value | Clinical Implications |
---|---|---|
Annual Global Incidence | >906,000 | Leading cause of cancer death in high-burden regions |
HBV/HCV-associated HCC | >70% cases | Antiviral therapy reduces but doesn't eliminate risk |
5-Year Survival (Advanced) | <15% | Highlights need for early detection and effective systemic therapies |
Median Survival (Untreated advanced) | 6-8 months | Emphasizes urgency in therapeutic innovation [1] [3] [6] |
Natural products (NPs) constitute >60% of approved anticancer drugs, offering unparalleled chemical diversity and bioactivity. Their relevance in HCC stems from three key advantages:
Table 2: Key Natural Product Classes with Anti-HCC Activities
Natural Product Class | Representative Compounds | Primary Anti-HCC Mechanisms | Source Organisms | |
---|---|---|---|---|
Alkaloids | Berberine, Matrine, Evodiamine | Apoptosis induction (Bax/Bcl-2 ↑), EMT inhibition, autophagy activation | Coptis chinensis, Sophora flavescens, Evodia rutaecarpa | |
Terpenoids | Triptolide, Ginsenoside-Rg3, Saikosaponin D | mTOR pathway inhibition, ROS generation, MMP-2/9 downregulation | Tripterygium wilfordii, Panax ginseng, Bupleurum falcatum | |
Animal-derived NPs | Cinobufotalin, Bufalin | SPHK1 inhibition, ceramide accumulation, β-catenin suppression | Bufo gargarizans (Asiatic toad) | |
Phenolic Compounds | Scopoletin, Curcumin | STAT3 inhibition, anti-angiogenesis, cell cycle arrest | Noni fruit, Turmeric | [1] [5] [6] |
Scopoletin (6-methoxy-7-hydroxycoumarin), a coumarin derivative abundant in Artemisia scoparia and Nonni (Morinda citrifolia), has historical use in traditional medicine for inflammation and liver disorders. Its pharmacological profile includes antioxidative, anti-inflammatory, and moderate antiproliferative effects against HCC cells. Crucially, scopoletin demonstrates STAT3 inhibitory activity – a pivotal oncogenic transcription factor hyperactivated in >60% of HCCs and associated with poor prognosis, therapy resistance, and immune evasion [5] [8].
However, scopoletin faces three major limitations as an anticancer agent:
These limitations catalyzed the development of scopoletin analogs with enhanced properties. Structural optimization strategies include:
Table 3: Evolution from Scopoletin to Optimized Derivatives
Property | Scopoletin | SC-III3 (Derivative) | Impact on Anti-HCC Efficacy |
---|---|---|---|
STAT3 IC₅₀ | >100 μM | <5 μM | 20-fold increase in target inhibition potency |
Plasma Half-life (rat) | 1.2 h | 4.8 h | Sustained therapeutic concentrations |
Solubility (aqueous) | Low | Moderate | Improved formulation potential |
Cellular Uptake | Limited | Enhanced 8.5-fold | Higher intracellular accumulation in HCC cells |
Selectivity Index | 3.2 | >18.0 | Reduced off-target toxicity risk [5] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7